4-(Cyclohexylmethoxy)pyridin-2-amine
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Overview
Description
4-(Cyclohexylmethoxy)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a cyclohexylmethoxy group at the fourth position and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)pyridin-2-amine typically involves the following steps:
Formation of the Cyclohexylmethoxy Group: This can be achieved by reacting cyclohexylmethanol with a suitable base and a halogenating agent to form cyclohexylmethoxy halide.
Substitution Reaction: The cyclohexylmethoxy halide is then reacted with 2-aminopyridine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclohexylmethoxy group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the pyridine ring or the cyclohexylmethoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylmethoxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)pyridin-2-amine: Similar structure but with a methoxymethyl group instead of a cyclohexylmethoxy group.
4-(Cyclohexylmethoxy)pyridine: Lacks the amine group at the second position.
2-Aminopyridine: Lacks the cyclohexylmethoxy group.
Uniqueness
4-(Cyclohexylmethoxy)pyridin-2-amine is unique due to the presence of both the cyclohexylmethoxy group and the amine group, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFNFYMWCCKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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